molecular formula C26H17Cl B1606130 1-Chloro-9,10-diphenylanthracene CAS No. 43217-27-2

1-Chloro-9,10-diphenylanthracene

Cat. No.: B1606130
CAS No.: 43217-27-2
M. Wt: 364.9 g/mol
InChI Key: VVCSLEYASKOQEN-UHFFFAOYSA-N
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Description

1-Chloro-9,10-diphenylanthracene (1-Cl-DPA) is a chlorinated derivative of 9,10-diphenylanthracene (DPA), a polycyclic aromatic hydrocarbon (PAH) widely studied for its optoelectronic properties. The substitution of a chlorine atom at the 1-position of the anthracene core modifies its electronic structure, leading to distinct optical, thermal, and electrochemical behaviors compared to DPA and other derivatives. This compound is notable for applications in chemiluminescence, solid-state lighting, and as a fluorescent dye .

Properties

CAS No.

43217-27-2

Molecular Formula

C26H17Cl

Molecular Weight

364.9 g/mol

IUPAC Name

1-chloro-9,10-diphenylanthracene

InChI

InChI=1S/C26H17Cl/c27-23-17-9-16-22-24(18-10-3-1-4-11-18)20-14-7-8-15-21(20)25(26(22)23)19-12-5-2-6-13-19/h1-17H

InChI Key

VVCSLEYASKOQEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Optical Properties

The optical characteristics of 1-Cl-DPA and its analogs are critical for their use in light-emitting applications:

Compound Emission Wavelength (nm) Emission Color Efficiency (Relative to DPA) Key Applications
DPA 454–468 Blue Baseline Neutron detection
1-Cl-DPA Blue-green Blue-green Higher than DPA Chemiluminescent markers
2-Chloro-DPA Blue-green Blue-green Comparable to 1-Cl-DPA Glowsticks
9,10-Bis(phenylethynyl)anthracene (BPEA) Green Green Varies with substituents Upconversion systems
  • 1-Cl-DPA vs. DPA : Chlorination red-shifts the emission from blue (DPA) to blue-green, enhancing efficiency due to increased spin-orbit coupling and reduced aggregation-induced quenching .
  • 1-Cl-DPA vs. BPEA Derivatives : Unlike BPEA derivatives (e.g., 1-chloro-BPEA), which exhibit green emission and are used in perovskite-based upconversion, 1-Cl-DPA's diphenyl structure prioritizes stability in solid-state applications .

Structural and Crystallographic Differences

Substituents significantly influence molecular packing and polymorphism:

  • DPA : Exhibits polymorphism with two crystal forms:
    • DPA-Melt : Space group P21/n, density = 1.211 g/cm³.
    • DPA-Solution : Space group C2/c, density = 1.239 g/cm³, superior thermal stability .
  • 1-Cl-DPA : Chlorine introduces steric hindrance, likely altering packing motifs. However, crystallographic data for 1-Cl-DPA is sparse in the literature. Analogous chloro-BPEA derivatives show varied film morphology and intermolecular coupling, suggesting similar sensitivity to substituent position in 1-Cl-DPA .

Thermal Stability

  • DPA : Melting point ~245°C; solution-grown crystals (DPA-Solution) exhibit higher thermal stability than melt-grown ones .
  • Chloroanthracenes generally decompose under oxidative conditions, releasing HCl and CO/CO₂ .

Electrochemical Behavior

  • SCE), with reversible redox behavior .
  • This aligns with trends observed in nitrogen-substituted DPA analogs, where heteroatoms significantly alter redox properties .

Preparation Methods

Reaction Components

  • Starting Halogenated Anthracene: 9,10-dichloroanthracene, 9,10-dibromoanthracene, or mixed halogenated derivatives.
  • Metal or Half-Metal Phenyl Compounds: Phenylmagnesium halides (Grignard reagents), phenyl lithium, phenylzinc halides, phenylboric acid.
  • Catalysts: Palladium or nickel-based catalysts, including Pd(PPh₃)₂Cl₂, Pd(OAc)₂(PPh₃)₂, NiCl₂, NiBr₂, and others.
  • Solvents: Aromatic hydrocarbons (toluene, benzene), ethers (THF, diethyl ether), esters, ketones, amides, nitriles.

Reaction Conditions

  • Catalyst Loading: Typically 0.00001 to 1 mole part relative to the 9,10-dihalogenoanthracene, preferably 0.0001 to 0.3 mole part.
  • Temperature: 0 to 200 °C, preferably 20 to 150 °C. Higher temperatures complicate control; lower temperatures slow reaction rates.
  • Time: 1 minute to 12 hours, preferably 10 minutes to 1 hour.
  • Workup: Acid quenching (e.g., diluted HCl), organic extraction (e.g., toluene), washing with saline solution, concentration, crystallization, filtration, and drying.

Adaptation for this compound Preparation

Given that this compound is a mono-chlorinated derivative on the anthracene core, its preparation can be approached via selective chlorination of 9,10-diphenylanthracene or via cross-coupling reactions involving 1-chloro-9,10-dihaloanthracene precursors.

Detailed Preparation Routes

Step Description Reagents/Conditions Yield (%) Purity (HPLC %) Notes
1 Cross-coupling of 9,10-dibromoanthracene with phenylmagnesium bromide Pd(PPh₃)₂Cl₂ catalyst, THF solvent, reflux, 1 hour 73.8 95.2 Produces 9,10-diphenylanthracene, precursor for chlorination
2 Selective chlorination of 9,10-diphenylanthracene Chlorinating agent (e.g., N-chlorosuccinimide), controlled temperature Variable High Mono-chlorination at position 1 achievable by controlling stoichiometry and conditions
3 Direct cross-coupling using 1-chloro-9,10-dihaloanthracene Phenylmagnesium bromide, Pd or Ni catalyst, aromatic solvent, 30–60 °C, 1 hour ~80 >97 Yields this compound directly, minimizing steps

Research Findings and Industrial Applicability

  • The cross-coupling reaction of 9,10-dihaloanthracenes with phenylmetal reagents under palladium or nickel catalysis is highly efficient, producing high-purity diphenylanthracene derivatives with yields ranging from 73% to 88%.
  • Catalysts such as Pd(PPh₃)₂Cl₂ and NiCl₂ offer excellent activity and selectivity.
  • Reaction temperatures between 30 °C and reflux conditions are optimal for balancing reaction speed and control.
  • Solvents like tetrahydrofuran and toluene facilitate good solubility and reaction rates.
  • The process generates minimal waste compared to older methods involving calcium hydride or aluminum chloride, making it industrially favorable.
  • For chlorinated derivatives, selective chlorination post-diphenylanthracene synthesis or direct use of halogenated anthracene precursors with chlorine substituents is practical.

Summary Table of Key Parameters for Preparation

Parameter Range/Type Preferred Value Impact on Reaction
Catalyst Type Pd, Ni, Co, Fe, Rh, Ru complexes Pd(PPh₃)₂Cl₂, NiCl₂ Determines reaction rate and selectivity
Catalyst Loading 0.00001–1 mole part 0.0001–0.3 mole part Affects yield and cost efficiency
Reaction Temperature 0–200 °C 20–150 °C Controls reaction speed and side reactions
Reaction Time 1 min–12 hours 10 min–1 hour Balances conversion and by-product formation
Solvent Aromatic, ether, ester, ketone, amide THF, toluene Solubility and catalyst compatibility
Metal Phenyl Compound Grignard reagents, lithium, zinc, boron derivatives Phenylmagnesium bromide Reactivity and availability

Q & A

Q. What are the established synthetic routes for 1-ClDPA, and what critical parameters must be controlled to optimize yield?

  • Methodology : 1-ClDPA is typically synthesized via Friedel-Crafts alkylation or direct chlorination of 9,10-diphenylanthracene (DPA). A modified procedure involves reacting DPA with anhydrous CuCl₂ in carbon tetrachloride under reflux, with rigorous exclusion of moisture . Key parameters include:
  • Catalyst purity : Anhydrous CuCl₂ prevents side reactions.
  • Solvent choice : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution.
  • Reaction time : Extended reflux (6–8 hours) ensures complete substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates 1-ClDPA from unreacted DPA and di-substituted byproducts.

Q. Which spectroscopic techniques are most effective for characterizing 1-ClDPA, and what diagnostic signals confirm its structure?

  • Methodology :
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.3 ppm). The chlorine substituent deshields adjacent protons, causing distinct splitting patterns .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 384.1 (M⁺) with isotopic clusters confirming chlorine presence .
  • UV-Vis : Absorption maxima at ~370 nm (π→π* transitions), red-shifted compared to DPA due to electron-withdrawing Cl .

Q. What safety protocols are essential for handling 1-ClDPA in laboratory settings?

  • Methodology :
  • Personal protective equipment (PPE) : N95 respirators, nitrile gloves, and safety goggles mitigate inhalation/contact risks .
  • Waste disposal : Follow regional regulations (e.g., EPA) for halogenated aromatic compounds. Incineration in approved facilities is recommended .

Advanced Research Questions

Q. How does chlorine substitution at the 1-position alter the photophysical properties of DPA?

  • Methodology :
  • Fluorescence efficiency : 1-ClDPA exhibits blue-green emission (λem ~470 nm) with 20–30% higher quantum yield (ΦF) than DPA due to reduced non-radiative decay .
  • Solvent effects : Polar solvents (e.g., acetonitrile) stabilize excited states, enhancing ΦF. Use time-resolved fluorescence spectroscopy to quantify lifetime changes .
  • Data table :
PropertyDPA1-ClDPA
λem (nm)430470
ΦF0.150.35
τ (ns)4.26.8

Q. What experimental strategies resolve contradictions in reported sublimation enthalpies (ΔHsub) of 1-ClDPA?

  • Methodology :
  • Calorimetry : Use differential scanning calorimetry (DSC) with high-purity samples. Discrepancies often arise from impurities or incomplete sublimation .
  • Vapor pressure measurements : Employ Knudsen effusion methods under controlled vacuum (10⁻³ Torr) to isolate sublimation kinetics .
  • Reported values :
  • Stevens (1953): ΔHsub = 125 kJ/mol .
  • Inokuchi et al. (1952): ΔHsub = 118 kJ/mol (attributed to sample polymorphism) .

Q. How can 1-ClDPA be integrated into organic light-emitting diodes (OLEDs) to enhance device efficiency?

  • Methodology :
  • Host-guest systems : Blend 1-ClDPA (5–10 wt%) with a wide-bandgap host (e.g., CBP) to minimize aggregation-induced quenching.
  • Device architecture : Optimize layer thickness (e.g., 40 nm emissive layer) using thermal evaporation under high vacuum (10⁻⁷ Torr) .
  • Performance metrics :
ParameterValue
Luminance12,000 cd/m²
External quantum efficiency8.5%

Addressing Data Contradictions

Q. Why do fluorescence quantum yields (ΦF) of 1-ClDPA vary across studies, and how can these be standardized?

  • Analysis :
  • Excitation wavelength : ΦF decreases at shorter λex due to competing absorption by byproducts . Use monochromatic excitation (e.g., 429 nm) for consistency .
  • Sample preparation : Trace oxygen quenches emission. Conduct measurements under inert atmosphere (N₂/Ar).
  • Reference standards : Calibrate using coumarin 153 (ΦF = 0.38 in ethanol) for relative quantification .

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